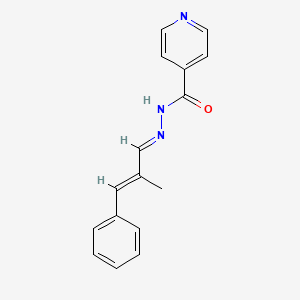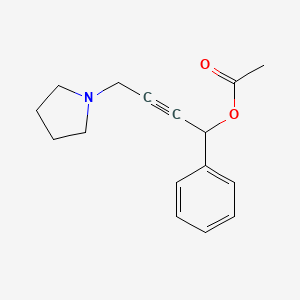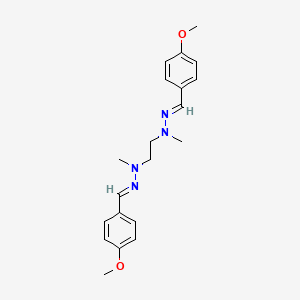
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
Descripción general
Descripción
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 by a team of researchers led by Dr. Michael A. Walters at the University of Minnesota. Since then, MPI-0479605 has been found to have a wide range of potential applications in scientific research.
Mecanismo De Acción
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide works by binding to the ATP-binding pocket of the TBK1/IKKε kinase, thereby preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of immune responses. The precise mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide is still being studied, and further research is needed to fully understand its effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been found to have a range of biochemical and physiological effects. In addition to its effects on TBK1/IKKε kinase activity, it has been shown to inhibit the phosphorylation of various downstream targets, including IRF3 and STAT1. This leads to the downregulation of cytokine production and the inhibition of immune responses. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for TBK1/IKKε kinase, making it a useful tool for studying the role of this kinase in various biological processes. However, like all small molecule inhibitors, N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has limitations. It may have off-target effects on other kinases, and its effects may be cell-type specific.
Direcciones Futuras
There are several future directions for research on N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and lupus. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases. Another area of research is the development of novel therapeutics that target TBK1/IKKε kinase. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide may serve as a lead compound for the development of more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide and its effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of the TBK1/IKKε kinase. This kinase plays a critical role in the regulation of innate immune responses, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to inhibit TBK1/IKKε kinase activity in vitro and in vivo, making it a potential candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-13(11-14-5-3-2-4-6-14)12-18-19-16(20)15-7-9-17-10-8-15/h2-12H,1H3,(H,19,20)/b13-11+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFKVSPCDZARKW-GTSFMQCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N'-[1-(4-fluorophenyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3863421.png)
![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B3863440.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)

![2-[(2-bromobenzyl)thio]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B3863482.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)

![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-hydroxybenzoic acid)](/img/structure/B3863526.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valinate](/img/structure/B3863529.png)